Antiviral Precursor Potency: Hydrazide Derivative of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid Surpasses Ribavirin in TMV Binding Affinity
The hydrazide derivative (compound C, synthesized directly from 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid) served as the foundational scaffold for a series of acylhydrazone antiviral agents. The optimized acylhydrazone compound 4 demonstrated a Kd of 0.142 ± 0.060 μM against tobacco mosaic virus coat protein (TMV-CP) by microscale thermophoresis, representing a 3.6-fold stronger binding affinity compared to the clinical antiviral ribavirin (Kd = 0.512 ± 0.257 μM) [1]. Molecular docking confirmed a superior binding energy (−6.89 kcal/mol for compound 4 vs. −6.08 kcal/mol for ribavirin) [1]. This performance is predicated on the 4-oxo-1,4-dihydroquinolin-1-yl acetic acid core; the 2-oxo regioisomeric scaffold has not been reported to yield comparable anti-TMV activity [1].
| Evidence Dimension | Binding affinity (Kd) to TMV coat protein |
|---|---|
| Target Compound Data | Kd = 0.142 ± 0.060 μM (compound 4, acylhydrazone derived from target acid) |
| Comparator Or Baseline | Ribavirin: Kd = 0.512 ± 0.257 μM |
| Quantified Difference | 3.6-fold stronger binding; ΔΔG ≈ −0.81 kcal/mol |
| Conditions | Microscale thermophoresis (MST) assay; molecular docking AutoDock Vina |
Why This Matters
Demonstrates that the 4-oxo-1,4-dihydroquinolin-1-yl acetic acid scaffold enables antiviral potency exceeding the clinical benchmark ribavirin, whereas alternative quinoline regioisomers have not produced equivalent TMV-CP targeting activity.
- [1] Cui P, Liu K, Yang Z, et al. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. 2024;9(34):36671-36681. doi:10.1021/acsomega.4c05046 View Source
